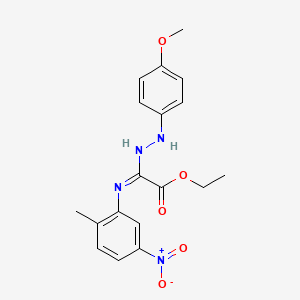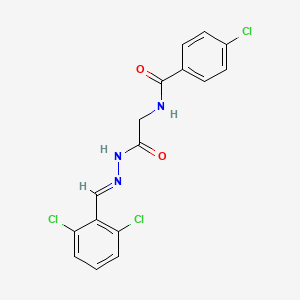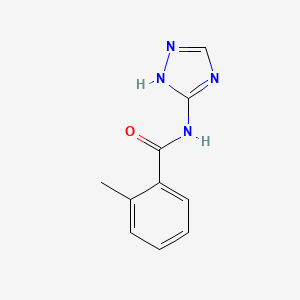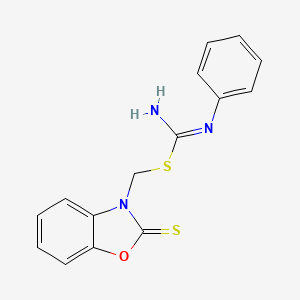![molecular formula C28H30ClN3O B11109785 2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B11109785.png)
2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol is a complex organic compound with the molecular formula C28H30ClN3O. This compound is characterized by its unique spirocyclic structure, which includes a triazaspiro undecane core, a benzyl group, and a chlorophenol moiety .
Preparation Methods
The synthesis of 2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[55]undec-4-en-2-yl]-4-chlorophenol typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, chlorinating agents, and catalysts to facilitate the formation of the spirocyclic structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Scientific Research Applications
2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazaspiro undecane core is crucial for its binding affinity, while the benzyl and chlorophenol groups contribute to its specificity and potency .
Comparison with Similar Compounds
2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol can be compared with other similar compounds, such as:
2-[9-Benzyl-4-(3,4-dimethylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol: This compound has a similar structure but with additional methyl groups on the phenyl ring, which may affect its chemical and biological properties.
N-Benzyl-9-{[4-(2-methyl-2-propanyl)phenyl]sulfonyl}-1,4,9-triazaspiro[5.5]undec-4-en-5-amine: This compound features a sulfonyl group instead of a chlorophenol moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C28H30ClN3O |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
2-[9-benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol |
InChI |
InChI=1S/C28H30ClN3O/c1-20-7-9-22(10-8-20)25-18-26(24-17-23(29)11-12-27(24)33)31-28(30-25)13-15-32(16-14-28)19-21-5-3-2-4-6-21/h2-12,17,26,31,33H,13-16,18-19H2,1H3 |
InChI Key |
MEAKFKBZOWYORL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4)NC(C2)C5=C(C=CC(=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11109702.png)

![1,2,3,4,5,6-hexahydro-13H-cycloocta[c]indeno[2,1-e]pyridazin-13-one](/img/structure/B11109711.png)
![2-Ethoxy-6-[9-ethyl-4-(3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11109712.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11109719.png)
![N-{[(2-carboxyethyl)(hydroxy)phosphoryl]methyl}-beta-alanine](/img/structure/B11109721.png)
![2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11109723.png)

![5-(2-bromophenyl)-3-{[(2-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11109729.png)

![2-{[(2-Methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B11109747.png)
![4-(decyloxy)-N'-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylidene]benzohydrazide](/img/structure/B11109748.png)
![4-bromo-2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11109750.png)

